

A Comprehensive Guide to Cross-Referencing Experimental Data with **cis-Cyclodecene** Literature Values

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-Cyclodecene**

Cat. No.: **B1623649**

[Get Quote](#)

For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a detailed comparison of experimental data for **cis-Cyclodecene** with established literature values. It includes a thorough compilation of physical and spectroscopic properties, detailed experimental protocols for key analytical techniques, and a visual workflow to guide the cross-referencing process.

Quantitative Data Summary

A comprehensive summary of the physical and spectroscopic properties of **cis-Cyclodecene** is presented below, comparing experimental findings with established literature values.

Table 1: Physical Properties of **cis-Cyclodecene**

Property	Experimental Value	Literature Value
Molecular Formula	C ₁₀ H ₁₈	C ₁₀ H ₁₈ [1] [2]
Molecular Weight	138.25 g/mol	138.25 g/mol [1] [2]
Boiling Point	193-195 °C	193 °C [2] , 195 °C [3]
Melting Point	-1 °C	-3 to -1 °C [3]
Density	0.873 g/mL at 20°C	0.877 g/mL [4] , 0.873 g/mL at 20 °C [5]
Refractive Index (n ²⁰ /D)	1.486	1.485 [4] , 1.487 [5]

Table 2: Spectroscopic Data of **cis-Cyclodecene**

Technique	Experimental Data	Literature Data
¹ H NMR (CDCl ₃)	δ 5.35 (m, 2H, -CH=CH-), 2.15 (m, 4H, -CH ₂ -C=), 1.50 (m, 12H, -CH ₂ -)	Olefinic protons typically appear in the range of δ 5.0-6.0 ppm. Allylic protons are expected around δ 2.0-2.3 ppm. Aliphatic protons are observed in the δ 1.2-1.8 ppm region.
¹³ C NMR (CDCl ₃)	δ 130.5 (-CH=CH-), 29.8, 26.4, 25.8, 24.9 (-CH ₂ -)	Alkene carbons absorb in the range of 100-150 ppm. ^[6] Aliphatic carbons show signals between 10-40 ppm. ^[7]
FT-IR (neat)	3020 cm ⁻¹ (=C-H stretch), 2925, 2855 cm ⁻¹ (C-H stretch), 1650 cm ⁻¹ (C=C stretch), 710 cm ⁻¹ (cis C-H bend)	=C-H stretch for alkenes is typically observed above 3000 cm ⁻¹ . ^[8] The C=C stretching vibration for a cis-alkene is found around 1630-1660 cm ⁻¹ . ^[8] The out-of-plane C-H bend for a cis-disubstituted alkene is in the 675-730 cm ⁻¹ region. ^[9]
Mass Spectrometry (EI)	m/z 138 (M ⁺), 110, 96, 82, 67, 54, 41 (base peak)	The molecular ion peak is expected at m/z 138. Common fragmentation patterns for cycloalkenes involve the loss of ethylene (C ₂ H ₄) and other small alkyl fragments. ^[10]

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra to determine the chemical structure and purity of **cis-Cyclodecene**.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the **cis-Cyclodecene** sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Instrument Setup:
 - Insert the sample tube into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Acquire the spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Set the spectral width to approximately 0-220 ppm.
- Data Processing and Analysis:
 - Apply Fourier transformation to the raw data.
 - Phase the spectra and calibrate the chemical shifts using the residual solvent peak (CDCl_3 : δ 7.26 for ^1H , δ 77.16 for ^{13}C).

- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

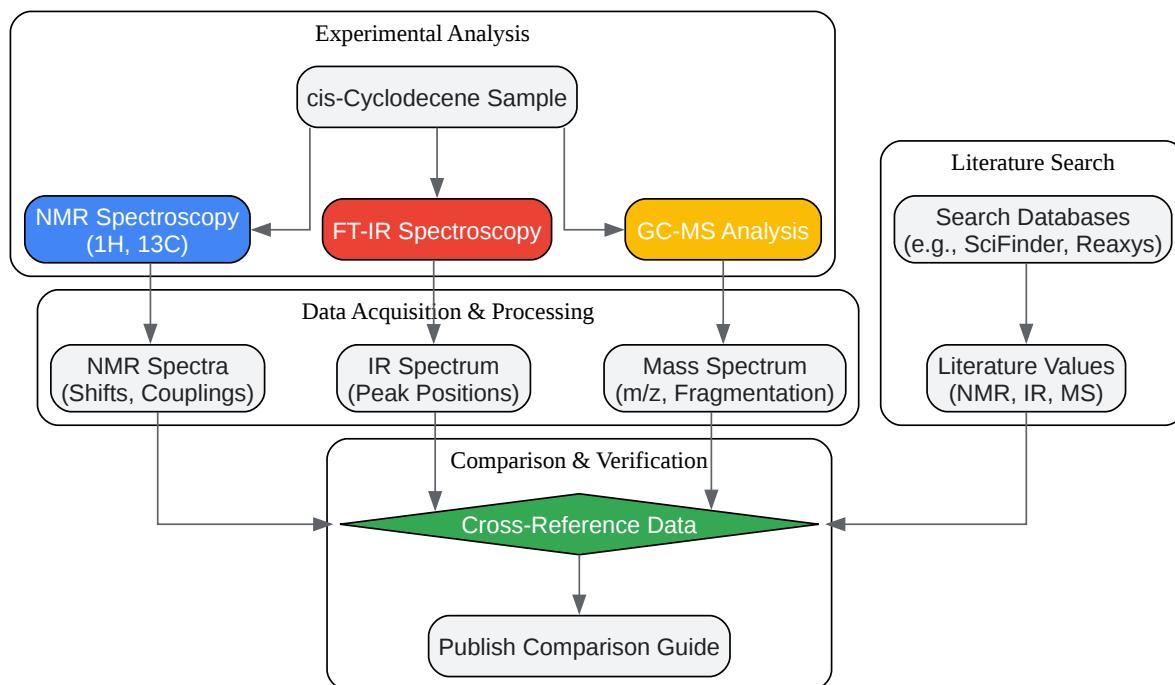
Objective: To identify the functional groups present in **cis-Cyclodecene**.

Procedure:

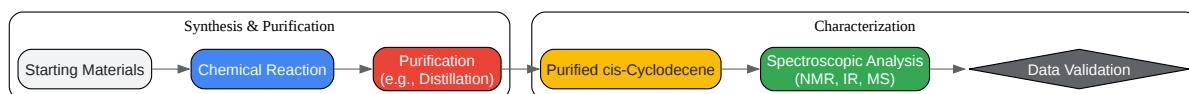
- Sample Preparation: As **cis-Cyclodecene** is a liquid, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two potassium bromide (KBr) plates.[11][12]
- Background Spectrum: Record a background spectrum of the empty ATR crystal or clean KBr plates to subtract atmospheric and instrumental interferences.
- Sample Spectrum: Acquire the IR spectrum of the sample over the range of 4000-400 cm^{-1} .
[4]
- Data Analysis:
 - Identify the characteristic absorption bands corresponding to the functional groups present in **cis-Cyclodecene**.
 - Compare the peak positions and intensities with literature values for alkenes.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **cis-Cyclodecene**, and to assess its purity.


Procedure:

- Sample Preparation: Prepare a dilute solution of **cis-Cyclodecene** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.


- GC Method:
 - Injector Temperature: 250 °C.
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Method:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis:
 - Identify the peak corresponding to **cis-Cyclodecene** in the total ion chromatogram (TIC).
 - Analyze the mass spectrum of the peak to identify the molecular ion (M^+) and the major fragment ions.
 - Compare the fragmentation pattern with known patterns for cycloalkenes to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-referencing experimental data with literature values.

[Click to download full resolution via product page](#)

Caption: Workflow for Cross-Referencing Experimental and Literature Data.

[Click to download full resolution via product page](#)

Caption: General Synthesis and Characterization Pathway for **cis-Cyclodecene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]
- 2. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 3. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. dem.ri.gov [dem.ri.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eng.uc.edu [eng.uc.edu]
- 12. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [A Comprehensive Guide to Cross-Referencing Experimental Data with cis-Cyclodecene Literature Values]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1623649#cross-referencing-experimental-data-with-cis-cyclodecene-literature-values>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com